4-Iodobenzoyl chloride

Description

Nomenclature and Chemical Classification

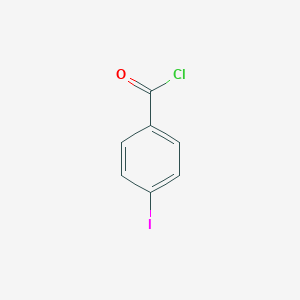

Systematically named 4-iodobenzoyl chloride according to IUPAC nomenclature, this compound is also commonly referred to as p-iodobenzoyl chloride. nih.govnist.gov It belongs to the class of organic compounds known as acyl chlorides, which are characterized by the -COCl functional group. bldpharm.com Specifically, it is an aromatic acyl chloride due to the attachment of the acyl chloride group to a benzene (B151609) ring. The presence of an iodine atom at the para (4-position) of the benzene ring further classifies it as a halogenated aromatic compound.

The structural and chemical identity of this compound is well-defined by various identifiers, including its CAS Registry Number, 1711-02-0. nih.govnist.govsigmaaldrich.com Its chemical formula is C₇H₄ClIO. nih.govsigmaaldrich.com

Interactive Data Table: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1711-02-0 |

| Molecular Formula | C₇H₄ClIO |

| Molecular Weight | 266.46 g/mol |

| InChI | 1S/C7H4ClIO/c8-7(10)5-1-3-6(9)4-2-5/h1-4H |

| InChIKey | NJAKCIUOTIPYED-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C(=O)Cl)I |

Significance in Organic Synthesis and Medicinal Chemistry

The significance of this compound in organic synthesis stems from its ability to participate in a variety of chemical reactions. The acyl chloride group is a powerful acylating agent, readily reacting with nucleophiles such as alcohols, amines, and arenes to form esters, amides, and ketones, respectively. This reactivity is fundamental to the construction of more complex molecular frameworks.

In the field of medicinal chemistry, this compound serves as a key starting material or intermediate in the synthesis of various biologically active compounds. For instance, it has been utilized in the preparation of a series of N-(1-benzylpyrrolidin-3-yl)arylbenzamides, which have been investigated as potential human dopamine (B1211576) D₄ antagonists. sigmaaldrich.com The iodine atom in the molecule is of particular importance as it can be used to introduce a radiolabel (such as iodine-125) for radioligand binding assays or imaging studies. nih.gov Furthermore, the iodine substituent can be exploited in cross-coupling reactions, such as the Suzuki or Heck reactions, to form new carbon-carbon bonds, further diversifying the range of accessible compounds.

The compound has also found application in materials science. It has been used to modify poly(allylamine) to create a polymer that is visible under X-ray, highlighting its utility in developing new functional materials. sigmaaldrich.com

Historical Context of Research on Benzoyl Chlorides

The study of benzoyl chlorides dates back to the early days of organic chemistry. wikipedia.org Benzoyl chloride itself, the parent compound of this compound, was first prepared by treating benzaldehyde (B42025) with chlorine. wikipedia.org Early methods also included the chlorination of benzyl (B1604629) alcohol. wikipedia.org The development of general methods for the synthesis of acyl chlorides, such as the reaction of carboxylic acids with reagents like thionyl chloride, phosphorus pentachloride, or oxalyl chloride, provided a more direct and reliable route to these valuable reagents. wikipedia.orgsciencemadness.org

The synthesis of this compound itself is typically achieved by treating 4-iodobenzoic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. chemicalbook.com This straightforward conversion from the corresponding carboxylic acid has made this compound readily accessible for research purposes. The foundational understanding of the reactivity of benzoyl chloride and its derivatives, established through historical research, has paved the way for the application of more complex analogues like this compound in modern synthetic and medicinal chemistry. wikipedia.org

Interactive Data Table: Physical Properties of this compound

| Property | Value | Reference |

| Appearance | Crystalline Powder and Chunks or Crystalline Mass | |

| Color | Light yellow to beige | |

| Melting Point | 63-65 °C | sigmaaldrich.com |

| Boiling Point | 120-121 °C at 1 mmHg | sigmaaldrich.com |

| Solubility | Soluble in toluene (B28343) and benzene |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-iodobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIO/c8-7(10)5-1-3-6(9)4-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJAKCIUOTIPYED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061904 | |

| Record name | Benzoyl chloride, 4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1711-02-0 | |

| Record name | 4-Iodobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1711-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001711020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Iodobenzoyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoyl chloride, 4-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-iodobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-IODOBENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FY4KZ93RHK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Iodobenzoyl Chloride

Established Synthetic Routes

The most conventional and widely practiced methods for synthesizing 4-Iodobenzoyl chloride involve the use of strong chlorinating agents to replace the hydroxyl group of the carboxylic acid with a chloride ion.

The reaction between 4-Iodobenzoic acid and thionyl chloride is a cornerstone method for producing this compound. This process is valued for its reliability and the straightforward nature of its workup, as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture.

A typical procedure involves treating 4-Iodobenzoic acid with an excess of thionyl chloride. The mixture is heated under reflux for a period, typically around three hours, to ensure the reaction goes to completion. chemicalbook.com After the reflux period, the excess thionyl chloride is distilled off, often under reduced pressure, to yield the crude this compound product. chemicalbook.com This method is known for producing high yields, with reports of crude yields reaching 100%. chemicalbook.com

Reaction Scheme: IC₆H₄COOH + SOCl₂ → IC₆H₄COCl + SO₂ + HCl

Interactive Data Table: Synthesis via Thionyl Chloride

| Reactant | Reagent | Conditions | Product | Reported Crude Yield | Reference |

|---|

Another established route involves the use of phosphorus pentachloride (PCl₅) as the chlorinating agent. This method is also effective for converting carboxylic acids to their corresponding acid chlorides. The reaction proceeds by attacking the carboxylic acid with PCl₅, leading to the formation of this compound and the byproducts phosphoryl chloride (POCl₃) and hydrogen chloride (HCl).

In a representative synthesis, 4-Iodobenzoic acid is reacted with phosphorus pentachloride, often in a solvent like 1,2-dichloroethane. prepchem.com The reaction can be initiated at a reduced temperature (e.g., 0°C) before being allowed to warm to room temperature and proceed for several hours. prepchem.com Following the reaction, volatile components are removed under vacuum to isolate the product. While effective, this method requires the separation of the product from the liquid byproduct, phosphoryl chloride.

Reaction Scheme: IC₆H₄COOH + PCl₅ → IC₆H₄COCl + POCl₃ + HCl

Interactive Data Table: Synthesis via Phosphorus Pentachloride

| Reactant | Reagent | Conditions | Product | Reference |

|---|

Advanced and Specialized Synthetic Approaches

Research continues to evolve synthetic methods toward greater efficiency, control, and environmental compatibility. These advanced approaches focus on catalytic systems, process optimization, and adherence to the principles of green chemistry.

The use of catalysts can significantly enhance the rate and efficiency of the chlorination reaction, often allowing for milder reaction conditions. A common catalytic approach for the synthesis of acyl chlorides from carboxylic acids involves using a small amount of N,N-dimethylformamide (DMF).

When using reagents like oxalyl chloride or thionyl chloride, a catalytic quantity of DMF can be added to form the Vilsmeier reagent in situ. This reagent is a more potent acylating agent and facilitates the conversion of the carboxylic acid to the acid chloride under less harsh conditions than non-catalytic methods. For instance, a related synthesis of 2-chloro-5-iodobenzoyl acid to its acid chloride was effectively catalyzed by DMF at temperatures between 10-25°C. This catalytic process can lead to high purity products with excellent yields.

Maximizing the yield and purity of this compound is a key objective in its synthesis. Optimization strategies often focus on the careful control of reaction parameters and efficient purification techniques.

Key optimization parameters include:

Temperature Control: Initiating reactions at lower temperatures (0°C) before allowing them to warm can help manage exothermic processes and prevent side reactions. prepchem.com

Reaction Time: Ensuring a sufficient reaction time, such as refluxing for several hours, is crucial for driving the reaction to completion. chemicalbook.com

Reagent Stoichiometry: Using a slight excess of the chlorinating agent ensures the full conversion of the starting carboxylic acid.

Purification: The final purity is highly dependent on the purification method. Distillation under reduced pressure is effective for removing volatile impurities and unreacted reagents. chemicalbook.com Crystallization can also be employed to obtain a highly pure solid product. chemicalbook.com

The principles of green chemistry are increasingly being applied to chemical manufacturing to minimize environmental impact. researchgate.net For the synthesis of this compound, this involves several potential improvements over traditional methods.

Safer Reagents and Solvents: Traditional reagents like thionyl chloride and solvents such as dichloromethane (B109758) (DCM) are effective but pose environmental and health hazards. Green chemistry encourages the exploration of safer alternatives. evotec.com For example, replacing hazardous solvents with greener options like 2-methyl-tetrahydrofuran (2-Me-THF) or cyclopentyl methyl ether (CPME) is a key goal. evotec.combiopharminternational.com

Catalysis: As mentioned, catalytic reactions are inherently greener as they reduce the amount of reagents needed and can lower the energy requirements for the process. evotec.com

Waste Reduction: The ideal synthesis produces minimal waste. The thionyl chloride method is advantageous in this regard, as its byproducts are gaseous. chemicalbook.com Advanced purification techniques like centrifugal partition chromatography (CPC) are being explored as a greener alternative to traditional chromatography, which consumes large volumes of solvents and generates significant solid waste. biopharminternational.com

Energy Efficiency: Employing catalytic methods that operate at lower temperatures or utilizing flow chemistry can significantly reduce energy consumption compared to lengthy reflux periods. evotec.com

Reactivity and Reaction Mechanisms of 4 Iodobenzoyl Chloride

Acylation Reactions

The acyl chloride functional group in 4-iodobenzoyl chloride is a potent acylating agent, readily reacting with nucleophiles to form new carbon-heteroatom or carbon-carbon bonds. This reactivity is fundamental to its application in the synthesis of a wide range of organic compounds.

Friedel-Crafts Acylation with this compound

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring. organic-chemistry.org In this reaction, this compound serves as the acylating agent, reacting with an aromatic substrate in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). organic-chemistry.orgkhanacademy.org The catalyst activates the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. youtube.com This reaction is a powerful method for the synthesis of aryl ketones. organic-chemistry.org

A key advantage of Friedel-Crafts acylation is that the resulting ketone product is deactivated towards further substitution, preventing polyacylation. organic-chemistry.org The reaction is of significant industrial importance for the production of fine chemicals. nih.gov

Table 1: Examples of Friedel-Crafts Acylation

| Aromatic Substrate | Catalyst | Product |

|---|---|---|

| Benzene (B151609) | AlCl₃ | 4-Iodo-benzophenone |

| Toluene (B28343) | AlCl₃ | (4-Iodophenyl)(p-tolyl)methanone |

Esterification Reactions utilizing this compound

Esterification is the process of forming an ester from the reaction of an acylating agent with an alcohol. This compound is an effective reagent for this transformation due to the high reactivity of the acyl chloride group. The reaction proceeds through nucleophilic acyl substitution, where the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion and the formation of the ester bond.

A notable application of this reaction is the esterification of cellulose (B213188). In a study, kraft cellulose was esterified with this compound in an ionic liquid, 1-butyl-3-methylimidazolium chloride ([Bmim]Cl), which acted as a reaction medium. researchgate.net The degree of substitution (DS) of the resulting cellulose p-iodobenzoate was found to be influenced by the molar ratio of the reactants, reaction temperature, and reaction time, with DS values ranging from 0.18 to 2.05 being achieved under mild conditions. researchgate.net

Amidation Reactions involving this compound

Similar to esterification, this compound readily undergoes amidation reactions with primary and secondary amines to form the corresponding amides. This reaction is a cornerstone of peptide synthesis and the creation of various nitrogen-containing compounds. The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of the acyl chloride, followed by the elimination of hydrogen chloride.

This compound has been utilized in the synthesis of N-(1-benzylpyrrolidin-3-yl)arylbenzamides, which are potential human dopamine (B1211576) D₄ antagonists. sigmaaldrich.com This highlights the importance of amidation reactions with this compound in medicinal chemistry and drug discovery.

Cross-Coupling Reactions

The presence of an iodine atom on the benzene ring of this compound opens up avenues for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organohalide in the presence of a palladium catalyst and a base. libretexts.org this compound, with its aryl iodide functionality, is an excellent substrate for this reaction. rsc.org The general mechanism involves the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

This reaction has been successfully employed in the synthesis of various biphenyl (B1667301) derivatives. For instance, the coupling of 4-iodobenzaldehyde (B108471) (a related compound) with phenylboronic acid has been demonstrated. researchgate.net While classic Suzuki coupling with acyl chlorides can be challenging, alternative methods have been developed to facilitate this transformation under anhydrous conditions. nih.gov

Table 2: Suzuki-Miyaura Coupling Example

| Reactant 1 | Reactant 2 | Catalyst System | Product |

|---|

Sonogashira Coupling Applications

The Sonogashira coupling is another powerful palladium-catalyzed cross-coupling reaction that specifically forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and a base. libretexts.orgorganic-chemistry.org The aryl iodide of this compound makes it a suitable partner for this transformation. The reaction proceeds under mild conditions and is widely used in the synthesis of pharmaceuticals, natural products, and organic materials. wikipedia.org

The mechanism involves the formation of a copper acetylide species, which then undergoes transmetalation with the palladium complex formed from the oxidative addition of the aryl iodide. youtube.com Subsequent reductive elimination affords the arylalkyne product. This reaction has been used to directly synthesize pyrroles from imines, alkynes, and acid chlorides like this compound.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Aluminum chloride |

| Benzene |

| Toluene |

| Anisole |

| 4-Iodo-benzophenone |

| (4-Iodophenyl)(p-tolyl)methanone |

| (4-Iodophenyl)(4-methoxyphenyl)methanone |

| Cellulose |

| 1-butyl-3-methylimidazolium chloride |

| N-(1-benzylpyrrolidin-3-yl)arylbenzamides |

| 4-Iodobenzaldehyde |

| Phenylboronic acid |

| 4-Phenylbenzoyl chloride |

| Imines |

| Alkynes |

Reactions Leading to Heterocyclic Compounds

A notable application of this compound is in the multicomponent synthesis of highly substituted pyrroles. Research has demonstrated a direct route to pyrroles from imines, acid chlorides, and alkynes, mediated by isocyanides. digitellinc.com This method can be catalyzed by palladium complexes. In this transformation, this compound serves as the acid chloride component, which reacts in a cascade process.

Mechanistic studies suggest the reaction does not proceed through a simple cross-coupling. Instead, it is proposed that the process involves the initial reaction between the acid chloride and the isocyanide, which, in the presence of an imine, generates an imino analog of a mesoionic intermediate known as a münchnone. This reactive intermediate then undergoes an in situ [3+2] cycloaddition with an alkyne. The subsequent cycloadduct rapidly rearranges, eliminating isocyanate to form the stable, aromatic pyrrole (B145914) ring. digitellinc.com This one-pot reaction is highly modular, allowing for the generation of diverse families of polysubstituted pyrroles with high efficiency. digitellinc.com

This compound is a key starting material for the synthesis of various benzamide (B126) derivatives, a class of compounds known for a wide spectrum of biological activities. acs.org The acyl chloride group readily reacts with primary or secondary amines to form a stable amide bond, providing a straightforward method for generating diverse libraries of N-substituted benzamides.

These synthesized benzamide derivatives have been investigated for various pharmacological applications. For instance, certain N-substituted benzamides derived from related precursors have shown promising antitumor activity. nih.gov Similarly, other benzamide structures exhibit significant antimicrobial, antibacterial, and antifungal properties. uni-muenchen.de The 4-iodo substituent can be retained in the final product or used as a handle for further functionalization, for example, via the palladium-catalyzed cross-coupling reactions described previously, to create more complex and potentially more potent bioactive molecules.

Table 2: Examples of Biologically Active Benzamide Derivatives

| Precursor | Amine Partner | Resulting Benzamide Class | Reported Biological Activity |

| Benzoyl Chloride derivatives | Substituted Anilines | N-Arylbenzamides | Antitumor nih.gov |

| p-Hydroxybenzoic acid derivatives | Various Amines | N-Substituted Hydroxybenzamides | Antibacterial, Antifungal uni-muenchen.de |

| This compound | N-phenylthiourea | N-((4-iodophenyl)carbamothioyl)benzamide | Antibacterial nih.gov |

Mechanistic Investigations of this compound Transformations

Detailed kinetic studies on reactions involving this compound specifically are not extensively documented in the literature. However, kinetic analyses of palladium-catalyzed cross-coupling reactions with structurally similar aryl iodides provide significant mechanistic insights.

In the Buchwald-Hartwig amination, kinetic isotope effect (KIE) studies reveal that the mechanism can vary with the aryl halide. For aryl bromides and chlorides, oxidative addition is typically the first irreversible and rate-determining step. nih.gov However, for aryl iodides, the KIE was found to be near unity, suggesting that oxidative addition is not the first irreversible step in the catalytic cycle. nih.gov Instead, it is proposed that either the binding of the amine or its subsequent deprotonation may be the first irreversible step. nih.gov Further studies on the amination of aryl iodides have indicated that when a weak carbonate base is used, a rate-limiting deprotonation step at an interphase may be involved. nih.gov

For Negishi cross-coupling reactions, kinetic analysis of the reaction between ethyl 4-iodobenzoate (B1621894) (a related substrate) and an organozinc reagent pointed to a rate-determining oxidative addition step. researchgate.net Interestingly, these studies revealed that the organozinc reagent is also involved in this rate-determining step, highlighting the complexity of the catalytic cycle. researchgate.net

Table 3: Summary of Kinetic Findings for Reactions of Aryl Iodides

| Reaction Type | Substrate Studied | Kinetic Finding | Implication for Mechanism |

| Buchwald-Hartwig Amination | Symmetric aryl iodide | KIE ≈ 1 for C-I bond | Oxidative addition is reversible/not the first irreversible step. nih.gov |

| Buchwald-Hartwig Amination | Aryl iodides | Rate increase with specific carbonate base structure | Suggests a rate-limiting interphase deprotonation step. nih.gov |

| Negishi Coupling | Ethyl 4-iodobenzoate | Rate-determining oxidative addition | The organozinc reagent participates in the rate-determining step. researchgate.net |

Density Functional Theory (DFT) calculations have become an invaluable tool for elucidating the complex mechanisms of palladium-catalyzed reactions. While specific computational studies focusing exclusively on this compound are sparse, numerous theoretical investigations on the coupling of model aryl iodides like iodobenzene (B50100) provide a robust framework for understanding its reactivity.

For the Sonogashira coupling of iodobenzene, DFT studies have analyzed the catalytic cycle in detail. nih.gov These calculations show that the cycle proceeds through three main stages: oxidative addition of the aryl iodide to Pd(0), alkynylation (reaction with the alkyne), and reductive elimination. The calculations identified the alkynylation step, where the C-H bond of the alkyne adds to the Pd(II) intermediate, as having the highest activation energy, making it the most challenging step in the absence of a copper co-catalyst. nih.gov

In the Suzuki-Miyaura reaction, DFT calculations have been used to analyze the role of the base in the crucial transmetalation step. nih.gov Computational models suggest that the primary mechanism involves the initial reaction of the base with the organoboronic acid to form a more nucleophilic boronate species, which then reacts with the palladium complex. nih.gov Computational data has also helped to explain the high efficacy of bulky, electron-rich phosphine (B1218219) ligands, which stabilize the catalytic species and promote efficient coupling. These theoretical models provide detailed energy profiles for intermediates and transition states, offering insights that are difficult to obtain through experimental means alone. nih.govnih.gov

Table 4: Insights from DFT Studies on Aryl Iodide Coupling Reactions

| Reaction Type | Model System | Key Computational Finding |

| Sonogashira Coupling | Iodobenzene + Phenylacetylene | The alkynylation step (C-H activation of the alkyne) has the highest activation energy barrier. nih.gov |

| Suzuki-Miyaura Coupling | Vinylpalladium bromide + Vinylboronic acid | The base preferentially activates the boronic acid before transmetalation occurs. nih.gov |

| General Cross-Coupling | Phenyl chloride + Thiol | Anionic Pd-species, where the halide coordinates to the palladium, are proposed as key intermediates in oxidative addition. nih.gov |

Applications of 4 Iodobenzoyl Chloride in Advanced Organic Synthesis

Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The incorporation of the 4-iodobenzoyl moiety into organic molecules has been shown to be advantageous in the development of new therapeutic agents. The presence of the iodine atom can influence the pharmacological properties of a compound and also serves as a handle for further chemical modifications, including the introduction of radiolabels for imaging studies.

Dopamine (B1211576) D4 Antagonists Synthesis

4-Iodobenzoyl chloride is utilized in the preparation of N-(1-benzylpyrrolidin-3-yl)arylbenzamides, which have been identified as potential antagonists for the human dopamine D4 receptor. sigmaaldrich.comsigmaaldrich.com These compounds are of interest for the treatment of certain central nervous system disorders. The synthesis involves the reaction of this compound with an appropriate amine to form the corresponding amide linkage, a key structural feature for their biological activity. The investigation into these derivatives has led to the identification of potent and selective ligands for the human D4 receptor over the D2 receptor and α1-adrenergic receptors. sigmaaldrich.com

Derivatives with Potential Antibacterial and Anticancer Properties

While direct studies on the antibacterial and anticancer properties of this compound derivatives are not extensively documented in the provided search results, the broader class of benzoyl derivatives has shown promise in these therapeutic areas. For instance, research on 4-benzoyl-1-dichlorobenzoylthiosemicarbazides has demonstrated dual antibacterial and anticancer activities. This suggests that the benzoyl scaffold is a viable pharmacophore for the development of such agents. Future research could explore whether the incorporation of an iodine atom at the 4-position of the benzoyl ring could enhance or modulate these biological activities.

Cocaine Analogs and Dopamine Transporter Ligands

In the field of neuroscience and addiction research, this compound has been instrumental in synthesizing analogs of cocaine to study the dopamine transporter (DAT). Researchers have prepared 4'-iodobenzoyl esters of tropanes and piperidines through the reaction of this compound with ecgonine (B8798807) methyl ester or substituted piperidinols. These synthesized compounds have been evaluated for their ability to bind to the dopamine transporter. Interestingly, the substitution with an iodo group at the 4'-position of cocaine was found to decrease the binding potency for the dopamine transporter. However, further modifications, such as 2'-hydroxylation of 4'-iodococaine, significantly enhanced the binding potency.

Table 1: Binding Affinities of Cocaine Analogs at the Dopamine Transporter

| Compound | Modification | Relative Binding Potency (Compared to Cocaine) |

| 4'-Iodococaine | Iodo group at 4'-position | Decreased |

| 2'-Hydroxy-4'-iodococaine | Hydroxy group at 2'-position and iodo group at 4'-position | 10-fold increase |

| 2'-Hydroxycocaine | Hydroxy group at 2'-position | 10-fold increase |

| 2'-Acetoxycocaine | Acetoxy group at 2'-position | 3.58-fold increase |

This table summarizes the effect of different substituents on the binding affinity of cocaine analogs to the dopamine transporter.

Radiotracers for Neurotransmitter Uptake Sites

The presence of an iodine atom in this compound makes it a precursor of significant interest for the development of radiotracers for medical imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.gov While direct synthesis of radiotracers using this compound was not detailed in the search results, related iodinated compounds have been successfully used. For example, [¹²³I]-labeled ligands have been synthesized for imaging the dopamine transporter. nih.gov Specifically, the development of radiolabeled agents such as ³β-(4-[¹²⁵I]iodophenyl)tropan-2β-carboxylic acid isopropyl ester ([¹²⁵I]RTI-121) highlights the utility of the iodophenyl moiety in creating high-affinity ligands for neurotransmitter transporters. johnshopkins.edu These tracers are crucial tools for studying the integrity of dopaminergic and other neurotransmitter systems in vivo. nih.govnih.gov

Applications in Polymer Science and Materials Chemistry

Beyond its pharmaceutical applications, this compound has found utility in the field of materials science, particularly in the development of advanced polymers for medical applications.

Modification of Poly(allylamine) for X-ray Visibility

A notable application of this compound is in the chemical modification of poly(allylamine) to render the polymer visible to X-rays. sigmaaldrich.comsigmaaldrich.com This is achieved by reacting this compound with the primary amine groups of poly(allylamine). The high atomic number of the covalently attached iodine atoms significantly increases the polymer's radiopacity. This modification is important for creating materials that can be used in medical devices or as contrast agents for diagnostic imaging, allowing for better visualization within the body. sigmaaldrich.com

Synthesis of Rotaxane Monomers and Polyrotaxanes

This compound is utilized as a key reagent in the preparation of mechanically interlocked molecules such as rotaxanes and polyrotaxanes. fishersci.co.uksigmaaldrich.com Specifically, it is employed in the synthesis of ontosight.airotaxane monomers which are the foundational units for poly ontosight.airotaxane assembly. fishersci.co.uksigmaaldrich.comsigmaaldrich.com

Rotaxanes consist of a dumbbell-shaped molecule whose linear "axle" is threaded through one or more macrocyclic "rings". The bulky "stoppers" at each end of the axle prevent the rings from unthreading. This compound plays a crucial role in forming these stopper groups. Its acyl chloride function allows for covalent attachment to the ends of a molecular thread, while its significant size and rigidity provide the necessary steric hindrance to act as an effective barrier, locking the rings in place. The presence of the iodine atom also offers a site for further post-synthetic modification if required.

Preparation of Donor-Acceptor Conjugated Polymer Brushes

In the field of materials science, this compound is instrumental in the precise, stepwise synthesis of donor-acceptor (D-A) conjugated polymer brushes. These materials are of interest for optoelectronic applications. In a documented synthetic approach, an iodide-terminated monolayer is first formed on a substrate. This is achieved by reacting this compound with an amine-functionalized surface, such as one prepared with aminopropyl-triethoxysilane (APTES). The reaction forms a stable amide bond and strategically places the iodo-group at the outer surface of the monolayer.

This iodide-terminated surface is then used as a foundation for the subsequent alternating, stepwise attachment of electron-donating and electron-accepting monomers via palladium-catalyzed cross-coupling reactions, such as Sonogashira coupling. This method allows for the growth of highly ordered, surface-grafted D-A polymer brushes with precisely controlled thickness and a well-defined alternating structure, without the need for bulky side chains that can disrupt molecular ordering.

Grafting onto Polymer Backbones for Functional Materials

A significant application of this compound is in the functionalization of existing polymers through grafting. sigmaaldrich.comsigmaaldrich.combiocompare.com This process modifies the properties of the original polymer by attaching new chemical moieties to its backbone.

A prime example is the modification of poly(allylamine). fishersci.co.uksigmaaldrich.comsigmaaldrich.com By reacting this compound with the primary amine groups present on the poly(allylamine) backbone, the iodobenzoyl group is covalently attached. The introduction of the iodine atom, which is a heavy atom, renders the polymer opaque to X-rays. This modification makes the resulting polymer X-ray visible, a property that is valuable for certain imaging and diagnostic applications in materials science and potentially biomedical fields. fishersci.co.uksigmaaldrich.comsigmaaldrich.combiocompare.com

Role in Agrochemical Synthesis

This compound serves as a key intermediate in the synthesis of various agrochemicals. ontosight.aicymitquimica.com While specific commercial products are not always detailed in publicly available literature, its utility stems from its bifunctional nature. The acyl chloride group provides a reactive handle for constructing the core structure of a molecule through reactions with alcohols, amines, or other nucleophiles. Simultaneously, the iodine atom on the aromatic ring acts as a versatile functional group. It can be readily replaced or used in cross-coupling reactions (such as Suzuki, Heck, or Sonogashira couplings) to introduce further complexity and tailor the biological activity of the final agrochemical product. This makes it a valuable building block for creating libraries of new compounds for screening as potential herbicides, insecticides, or fungicides.

Utilization in Fine Chemical Production

Beyond specialized polymers and agrochemicals, this compound is a widely used reagent in the broader production of fine chemicals, which are complex, pure chemical substances produced in limited quantities. Its applications in this area are diverse, including its use in palladium-catalyzed reactions to synthesize substituted pyrroles from imines and acetylenes. fishersci.co.uksigmaaldrich.comottokemi.com

Furthermore, it is a precursor in the synthesis of pharmacologically relevant scaffolds. biocompare.com For instance, it is used in the preparation of a series of N-(1-benzylpyrrolidin-3-yl)arylbenzamides. fishersci.co.uksigmaaldrich.comsigmaaldrich.com These compounds have been investigated as potential antagonists for the human dopamine D₄ receptor, a target of interest for treating certain neurological and psychiatric disorders. fishersci.co.uksigmaaldrich.com

Summary of Applications

| Application Area | Specific Use | Resulting Product/System | Significance |

| Advanced Organic Synthesis | Stopper molecule in mechanically interlocked structures | ontosight.aiRotaxane monomers and Poly ontosight.airotaxanes fishersci.co.uksigmaaldrich.comsigmaaldrich.com | Enables the creation of molecular machines and complex supramolecular assemblies. |

| Functional Polymers | Surface initiator for polymer growth | Donor-Acceptor Conjugated Polymer Brushes | Allows for precise, stepwise synthesis of ordered, optoelectronically active polymer films. |

| Functional Polymers | Grafting agent for polymer modification | X-ray visible Poly(allylamine) fishersci.co.uksigmaaldrich.comsigmaaldrich.com | Imparts new functionality (X-ray opacity) to a base polymer for specialized applications. |

| Agrochemicals | Versatile synthetic intermediate | Precursors to active agrochemical ingredients ontosight.aicymitquimica.com | Provides a key building block for creating new pesticides and herbicides. |

| Fine Chemicals | Reagent in multi-component reactions | Substituted Pyrroles fishersci.co.uksigmaaldrich.comottokemi.com | Facilitates the efficient construction of heterocyclic compounds. |

| Fine Chemicals | Precursor for pharmaceutical intermediates | N-(1-benzylpyrrolidin-3-yl)arylbenzamides fishersci.co.uksigmaaldrich.com | Used to synthesize molecules with potential therapeutic value as dopamine D₄ antagonists. fishersci.co.uksigmaaldrich.com |

Spectroscopic and Analytical Characterization in Research of 4 Iodobenzoyl Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 4-Iodobenzoyl chloride, providing detailed information about the hydrogen, carbon, and oxygen atomic environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is fundamental for identifying the hydrogen atoms on the aromatic ring of this compound. The 1,4-disubstituted (para) pattern of the benzene (B151609) ring gives rise to a characteristic splitting pattern. The electron-withdrawing effects of the acyl chloride group (-COCl) and the iodine atom influence the chemical shifts of the aromatic protons.

In a typical ¹H NMR spectrum, the aromatic region displays two sets of signals, which appear as doublets due to coupling between adjacent protons (ortho-coupling). Research has shown that when dissolved in dimethyl sulfoxide-d6 (DMSO-d6), the aromatic protons of this compound exhibit distinct peaks. researchgate.net The protons ortho to the iodine atom are expected to be at a different chemical shift than those ortho to the acyl chloride group. Specifically, peaks have been reported at approximately 7.690 ppm and 7.885 ppm. researchgate.net The integration of these signals would confirm a 2:2 ratio, consistent with the four protons on the disubstituted benzene ring.

| Proton Environment | Solvent | Approximate Chemical Shift (δ) in ppm | Multiplicity |

| Aromatic (H ortho to -COCl) | DMSO-d6 | 7.885 | Doublet (d) |

| Aromatic (H ortho to -I) | DMSO-d6 | 7.690 | Doublet (d) |

This interactive table provides representative ¹H NMR data based on published research. researchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, four distinct signals are expected for the aromatic carbons, in addition to the signal for the carbonyl carbon.

The carbonyl carbon of an acyl chloride is characteristically found significantly downfield, typically in the range of 165-175 ppm, due to the strong deshielding effect of the adjacent oxygen and chlorine atoms. The carbon atom bonded to the iodine (C-I) is also readily identifiable; its chemical shift is influenced by the heavy atom effect of iodine and typically appears around 100-105 ppm. The remaining aromatic carbons (C-H and the carbon bonded to the carbonyl group) will have chemical shifts in the typical aromatic region of 120-140 ppm.

| Carbon Environment | Approximate Chemical Shift (δ) in ppm |

| Carbonyl (C=O) | 168.5 |

| Aromatic (C-COCl) | 138.0 |

| Aromatic (CH) | 131.5 |

| Aromatic (CH) | 130.0 |

| Aromatic (C-I) | 102.0 |

This interactive table presents predicted ¹³C NMR chemical shifts for this compound based on spectral data of analogous compounds and established substituent effects.

Oxygen-17 (¹⁷O) NMR spectroscopy, while less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, offers direct insight into the electronic environment of the oxygen atom. For this compound, this technique specifically probes the carbonyl oxygen. The chemical shift of the ¹⁷O nucleus is highly sensitive to the nature of the carbonyl group. In acyl chlorides, the carbonyl oxygen resonance appears at a very high frequency (downfield shift) compared to other carbonyl compounds like ketones, esters, or amides. This is attributed to the electronic properties of the C(=O)Cl group. A study on various benzoyl derivatives indicates that the ¹⁷O NMR signals are influenced by factors including π-bond order and electronic excitation energies. rsc.org For benzoyl compounds, these shifts can occur in a broad range, often exceeding 500 ppm. rsc.orgsmu.edu The specific chemical shift for this compound provides a sensitive measure of the electronic structure at the carbonyl group. nih.gov

Two-dimensional Diffusion-Ordered Spectroscopy (2D DOSY) is an advanced NMR technique that separates the signals of different species in a mixture based on their translational diffusion coefficients. This method does not provide structural information in the same way as ¹H or ¹³C NMR but is invaluable for verifying sample purity, studying intermolecular interactions, and determining the size of molecules in solution.

In a DOSY experiment, a series of ¹H NMR spectra are acquired with varying magnetic field gradient strengths. The signal intensity of each peak attenuates at a rate proportional to the diffusion coefficient (D) of the molecule. The resulting 2D plot displays chemical shifts on one axis and the calculated diffusion coefficients on the other. For a pure sample of this compound dissolved in a specific solvent (e.g., CDCl₃ or DMSO-d₆) at a given temperature, all proton signals should align at the same diffusion coefficient value, confirming they belong to the same molecule. Any impurities would appear at different diffusion coefficients corresponding to their different sizes and shapes.

| Parameter | Hypothetical Value | Significance |

| Diffusion Coefficient (D) | 1.5 x 10⁻⁹ m²/s | Reflects the rate of translational motion of the molecule in a given solvent at a specific temperature. |

| Solvent | CDCl₃ | The diffusion coefficient is solvent-dependent. |

| Temperature | 298 K | Diffusion is a temperature-dependent process. |

This interactive table presents a hypothetical but realistic diffusion coefficient for a small molecule like this compound to illustrate the data obtained from a 2D DOSY experiment.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. The most prominent feature is the intense stretching vibration of the carbonyl group (C=O) of the acyl chloride. This band appears at a relatively high wavenumber, typically between 1750 cm⁻¹ and 1820 cm⁻¹, due to the electron-withdrawing inductive effect of the adjacent chlorine atom. researchgate.net

Other significant vibrations include:

Aromatic C=C Stretching: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring.

Aromatic C-H Stretching: These signals typically appear just above 3000 cm⁻¹.

C-Cl Stretching: A band corresponding to the carbon-chlorine single bond stretch is expected in the fingerprint region.

C-I Stretching: The carbon-iodine bond vibration is found at lower wavenumbers, generally in the range of 600-500 cm⁻¹, due to the high mass of the iodine atom. rsc.org

The presence and specific positions of these bands provide definitive evidence for the key functional groups within the this compound molecule.

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | Acyl Chloride | 1775 | Strong |

| C=C Stretch | Aromatic Ring | 1585 | Medium |

| C-H Stretch | Aromatic Ring | 3050 | Medium-Weak |

| C-I Stretch | Aryl Iodide | 550 | Medium |

This interactive table summarizes the characteristic IR absorption frequencies for the functional groups in this compound.

Matrix Isolation IR Spectroscopy in Thermal Decomposition Studies

Matrix isolation infrared (IR) spectroscopy is a powerful technique for studying the structures and reactions of unstable molecules and transient species. The method involves trapping the species of interest in an inert, cryogenic matrix (such as solid argon) and analyzing it with IR spectroscopy. This environment allows for the stabilization and detailed vibrational analysis of highly reactive intermediates that may be generated during processes like thermal decomposition.

Despite the utility of this technique for studying reactive intermediates, a review of the scientific literature indicates that specific studies on the thermal decomposition of this compound using matrix isolation IR spectroscopy have not been reported. Such research would be valuable for identifying and characterizing the radical or ketene (B1206846) intermediates formed upon pyrolysis.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical tool that measures the mass-to-charge ratio of ions, providing critical information about a molecule's weight, elemental composition, and structure.

High-resolution mass spectrometry (HRMS) is crucial for the unambiguous confirmation of a compound's molecular formula. Unlike standard mass spectrometry, HRMS measures mass with extremely high accuracy (typically to within 0.001 atomic mass units). This precision allows for the calculation of an exact elemental composition. For this compound, HRMS can precisely determine its monoisotopic mass, which helps to distinguish its formula from any other combination of atoms that might have the same nominal mass.

| Property | Value | Source |

| Molecular Formula | C₇H₄ClIO | csic.es |

| Monoisotopic Mass | 265.89954 Da | csic.es |

| Average Mass | 266.462 Da | csic.es |

Mass-selective threshold photoelectron spectroscopy (ms-TPES) is a sophisticated technique used to study the electronic structure and vibrational energy levels of cations. It combines photoionization with photoelectron spectroscopy and mass spectrometry to provide isomer-specific information. This method is particularly useful for identifying reactive intermediates in complex environments like combustion or pyrolysis. researchgate.net

Currently, there are no published research studies that utilize mass-selective threshold photoelectron spectroscopy for the specific analysis of this compound or its decomposition products.

X-ray Diffraction (XRD) Studies

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid.

Single-crystal X-ray diffraction (SC-XRD) provides precise data on bond lengths, bond angles, and crystal packing in the solid state. While a dedicated SC-XRD analysis of this compound itself is not prominent in the literature, its structural features have been elucidated through the analysis of its derivatives.

In a study of nimesulide (B1678887) derivatives, a compound synthesized using this compound, N-(3-((2,5-dimethoxybenzyl)oxy)-4-(methylsulfonamido)phenyl)-4-iodobenzamide (A3), was analyzed by SC-XRD. journalskuwait.orgcore.ac.uk The analysis of this derivative provides insight into the geometry of the 4-iodobenzoyl moiety as it exists within a larger molecular framework. The key findings from this crystal structure are summarized in the table below. core.ac.uk

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C 1 c 1 |

| a (Å) | 54.42(2) |

| b (Å) | 4.98(3) |

| c (Å) | 18.02(10) |

| β (°) | 108.17(3) |

| I1-C20 Bond Length (Å) | 2.03 |

The crystal structure of compound A3 revealed that the 4-iodophenyl fragment can adopt different orientations within the crystal lattice. journalskuwait.org The packing is stabilized by various non-bonding interactions, including π-π stacking and C-H···π interactions involving the iodophenyl groups. core.ac.uk

Powder X-ray diffraction (PXRD) is a technique used to analyze polycrystalline materials. It is widely applied for phase identification, determination of sample purity, and characterization of crystalline and amorphous materials. researchgate.netyavuzlab.comcardiff.ac.uk

In the context of research involving this compound, PXRD is not typically used to study the reagent itself but rather to characterize the materials synthesized from it. For instance, PXRD has been used to:

Confirm the amorphous nature of a Covalent Organic Polymer (COP) catalyst that was synthesized using a phosphine (B1218219) monomer and 1,4-diethynylbenzene. cardiff.ac.uk

Characterize the mesoporosity and uniformity of novel organic-inorganic hybrid mesoporous organosilicas where the pore walls were functionalized using this compound. yavuzlab.com

Analyze the crystal structure of materials synthesized for photochemical studies, where solving the structure from powder data is a key step.

These applications demonstrate the role of PXRD in confirming the bulk structural properties of new materials derived from this compound.

Other Analytical Techniques

In the comprehensive analysis of this compound and its derivatives, several other analytical techniques provide critical information, from monitoring reaction progress to quantifying elemental composition. These methods are indispensable in ensuring the desired chemical transformations have occurred and that the final products meet the required specifications.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid, inexpensive, and versatile analytical method used extensively in organic synthesis to monitor the progress of chemical reactions. aga-analytical.com.plsigmaaldrich.com It operates on the principle of differential partitioning of components between a stationary phase (a thin layer of adsorbent like silica (B1680970) gel or alumina (B75360) on a plate) and a mobile phase (a solvent or solvent mixture). aga-analytical.com.plumich.edu As the mobile phase ascends the plate via capillary action, it carries the sample components at different rates depending on their polarity and affinity for the stationary phase. umich.edu This separation allows chemists to qualitatively track the consumption of reactants and the formation of products over time. itwreagents.comrochester.edu

In syntheses involving this compound, such as its reaction with amines to form amides or its use in palladium-catalyzed preparations of pyrroles, TLC is an essential tool. sigmaaldrich.comottokemi.com A typical monitoring procedure involves spotting the reaction mixture onto a TLC plate at various time intervals alongside the starting material (this compound) and sometimes a co-spot (a mixture of the starting material and the reaction mixture). rochester.edu The plate is developed in a suitable solvent system and visualized, often using a UV lamp, as the aromatic rings in the reactants and products are typically UV-active. rochester.edu The disappearance of the spot corresponding to this compound and the appearance of a new spot for the product indicate the reaction's progression. The reaction is considered complete when the starting material spot is no longer visible. itwreagents.com

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is calculated for each spot. A change in Rf value confirms the chemical modification.

Table 1: Illustrative TLC Monitoring of the Reaction of this compound with an Amine

| Time Point | This compound (Starting Material) Rf | Product (Amide) Rf | Observations |

| t = 0 min | 0.65 | - | A single spot for the starting material is observed. |

| t = 30 min | 0.65 | 0.40 | A faint product spot appears; the starting material spot is still intense. |

| t = 60 min | 0.65 | 0.40 | The intensity of the product spot increases while the starting material spot diminishes. |

| t = 120 min | - | 0.40 | The starting material spot has completely disappeared, indicating the reaction is complete. |

Note: Rf values are hypothetical and depend on the specific reactants and the solvent system used.

Spectroscopic Ellipsometry for Polymer Layer Growth Monitoring

Spectroscopic Ellipsometry (SE) is a highly sensitive, non-destructive optical technique used to characterize thin films and surfaces. horiba.comresearchgate.net It measures the change in the polarization state of light upon reflection from a sample surface. horiba.com The measured parameters, Psi (Ψ) and Delta (Δ), are related to the ratio of the complex Fresnel reflection coefficients for p- and s-polarized light. researchgate.net By fitting these experimental data to a suitable optical model, one can determine various properties of a thin film, including its thickness, optical constants (refractive index 'n' and extinction coefficient 'k'), and surface roughness with sub-nanometer resolution. horiba.comnih.gov

An important application of this compound is in the surface modification of polymers, for instance, to render a polymer X-ray visible by attaching the iodine-containing benzoyl group. sigmaaldrich.comfishersci.co.uk In-situ spectroscopic ellipsometry is an ideal technique for monitoring such a modification process in real-time. horiba.com As this compound molecules react with the functional groups on a polymer surface (e.g., poly(allylamine)), the thickness and refractive index of the polymer layer change. SE can track these changes, providing precise information on the reaction kinetics and the final thickness of the modified layer. This allows for fine control over the extent of surface modification.

Table 2: Example Data from In-Situ Spectroscopic Ellipsometry for Polymer Surface Modification

| Reaction Time (minutes) | Layer Thickness (Å) | Refractive Index (n) at 633 nm |

| 0 | 50.0 | 1.450 |

| 10 | 52.1 | 1.458 |

| 20 | 54.5 | 1.467 |

| 30 | 56.8 | 1.475 |

| 40 | 58.0 | 1.480 |

| 50 | 58.2 | 1.481 |

Note: Data are representative of the modification of a polymer film with this compound, showing an increase in thickness and refractive index as the iodobenzoyl group is attached.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Analysis

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful analytical technique used for determining the elemental composition of a wide variety of samples with extremely high sensitivity, capable of detecting elements at concentrations down to parts per trillion. spectro.comnih.gov The sample is introduced as an aerosol into a high-temperature argon plasma, which atomizes and ionizes the sample components. spectro.com The resulting ions are then guided into a mass spectrometer, where they are separated based on their mass-to-charge ratio and detected, allowing for quantitative elemental analysis. spectro.comnih.gov

In the context of research involving this compound, ICP-MS is the definitive method for quantifying the iodine content in a final product. For materials synthesized using this compound, such as modified polymers or new pharmaceutical compounds, confirming the precise amount of incorporated iodine is crucial for verifying the reaction stoichiometry and ensuring the material's desired properties. sigmaaldrich.comfishersci.co.uk For example, after modifying a polymer with this compound, the material can be digested, and the resulting solution analyzed by ICP-MS to provide an accurate measure of the iodine concentration. This data is vital for quality control and for correlating the material's structure with its function. The technique can also be used to detect trace elemental impurities. nih.gov

Table 3: Representative ICP-MS Results for an Iodine-Modified Polymer Sample

| Element | Measured Isotope | Concentration in Sample (µg/g) | Limit of Detection (µg/g) |

| Iodine (I) | ¹²⁷I | 1,250 | 0.01 |

| Lead (Pb) | ²⁰⁸Pb | <0.1 | 0.1 |

| Mercury (Hg) | ²⁰²Hg | <0.05 | 0.05 |

| Arsenic (As) | ⁷⁵As | <0.2 | 0.2 |

Theoretical and Computational Studies on 4 Iodobenzoyl Chloride

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of 4-Iodobenzoyl chloride. These methods, particularly Density Functional Theory (DFT), allow for the detailed analysis of molecular orbitals and electron distribution, which are key determinants of the compound's chemical behavior.

A central aspect of these studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that reflects the chemical reactivity and stability of the molecule. A smaller gap generally implies higher reactivity. nih.gov

For substituted benzoyl chlorides, the nature and position of the substituent on the benzene (B151609) ring significantly influence the electronic properties. In the case of this compound, the iodine atom, being an electron-withdrawing group through induction yet an electron-donating group through resonance, creates a unique electronic profile. Computational studies on similar para-substituted benzoyl compounds reveal that such substituents can modulate the HOMO-LUMO gap, thereby affecting the molecule's reactivity. researchgate.net

Table 1: Calculated Electronic Properties of a Representative Substituted Benzoyl Chloride

| Parameter | Value | Method |

| HOMO Energy | -7.5 eV | DFT/B3LYP/6-31G(d,p) |

| LUMO Energy | -1.2 eV | DFT/B3LYP/6-31G(d,p) |

| HOMO-LUMO Gap | 6.3 eV | DFT/B3LYP/6-31G(d,p) |

Note: The data presented is for a representative substituted benzoyl chloride and is intended to be illustrative of the types of parameters obtained from quantum chemical calculations.

Molecular Dynamics Simulations for Reactivity Predictions

Molecular dynamics (MD) simulations offer a powerful tool to study the time-dependent behavior of chemical systems, including the prediction of reactivity for molecules like this compound. nih.gov By simulating the motion of atoms and molecules over time, MD can provide insights into reaction mechanisms, transition states, and the influence of the solvent environment. conicet.gov.ar

Reactive force fields, such as ReaxFF, are particularly suited for this purpose as they can model the formation and breaking of chemical bonds during a simulation. acs.org For instance, the hydrolysis of benzoyl chlorides is a fundamental reaction that can be investigated using MD simulations. nih.govlibretexts.org These simulations can elucidate the step-by-step mechanism, which typically involves the nucleophilic attack of a water molecule on the carbonyl carbon, leading to a tetrahedral intermediate, followed by the departure of the chloride leaving group. chemistrysteps.comyoutube.com

The substitution at the para-position with an iodine atom will influence the reaction rate by affecting the electrophilicity of the carbonyl carbon and the stability of the intermediates and transition states. A discussion on the hydrolysis of p-nitrobenzoyl chloride and p-dimethylaminobenzoyl chloride highlights that the reaction can proceed through different mechanisms (associative vs. dissociative) depending on the electronic nature of the substituent. reddit.com MD simulations can help to delineate these mechanistic pathways for this compound.

Table 2: Key Steps in the Simulated Hydrolysis of a Benzoyl Chloride

| Step | Description |

| 1 | Nucleophilic attack of water on the carbonyl carbon. |

| 2 | Formation of a tetrahedral intermediate. |

| 3 | Proton transfer to a solvent molecule. |

| 4 | Elimination of the chloride ion. |

| 5 | Formation of the carboxylic acid product. |

Structure-Activity Relationship (SAR) Studies for Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies used to understand how the chemical structure of a compound influences its biological activity or chemical reactivity. atlantis-press.comnih.govnih.gov For derivatives of this compound, SAR studies are crucial for designing new molecules with desired properties, for example, as enzyme inhibitors. nih.govnih.gov

These studies typically involve synthesizing a series of derivatives where the 4-Iodobenzoyl moiety is kept constant while other parts of the molecule are systematically varied. The biological activity of these derivatives is then measured, and the results are correlated with various physicochemical descriptors of the molecules. These descriptors can include steric (e.g., molecular weight, molar refractivity), electronic (e.g., HOMO/LUMO energies, atomic charges), and lipophilic (e.g., logP) properties. atlantis-press.comatlantis-press.com

For example, a QSAR study on N-Benzoyl-N'-naphtylthiourea derivatives as anticancer agents revealed that both lipophilic and electronic properties are significant for their inhibitory activity. atlantis-press.comatlantis-press.com Similarly, SAR studies on benzoylaminobenzoic acid derivatives as antibacterial agents showed that hydrophobicity, aromaticity, and the presence of specific substituents are key for their activity. nih.gov Such findings can guide the rational design of novel this compound derivatives with enhanced biological efficacy.

Table 3: Illustrative SAR Data for a Series of Benzoyl Derivatives as Enzyme Inhibitors

| Derivative | R-Group | IC50 (µM) | logP |

| 1a | -H | 10.5 | 2.1 |

| 1b | -CH3 | 8.2 | 2.5 |

| 1c | -Cl | 5.1 | 2.8 |

| 1d | -OCH3 | 12.3 | 2.0 |

Note: This data is hypothetical and serves to illustrate the principles of an SAR table.

Computational Prediction of Spectroscopic Properties

Computational methods are extensively used to predict the spectroscopic properties of molecules, which is invaluable for their characterization. For this compound, theoretical calculations can provide simulated spectra that can be compared with experimental data for validation.

Vibrational Spectroscopy (IR and Raman): Density Functional Theory (DFT) calculations are highly effective in predicting the vibrational frequencies of molecules. researchgate.netnih.govnih.gov A theoretical vibrational analysis of a related molecule, o-chlorobenzoyl chloride, using DFT with the B3LYP/6-311+G** basis set, has shown good agreement between the calculated and experimental FT-IR and FT-Raman spectra. researchgate.net Similar calculations for this compound would involve optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. nih.govkarazin.ua These calculated frequencies can be scaled to better match experimental spectra, aiding in the assignment of the observed vibrational bands to specific molecular motions. nih.gov Experimental IR spectra of this compound are available for comparison. nih.govchemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR spectra, including 1H and 13C chemical shifts, is another powerful application of computational chemistry. hmdb.canmrdb.orgdrugbank.com By calculating the magnetic shielding tensors of the nuclei in the optimized molecular structure, theoretical chemical shifts can be obtained. These predictions are highly sensitive to the molecular geometry and the electronic environment of the nuclei. While experimental 1H NMR data for this compound is available, computational predictions can help to resolve ambiguities in spectral assignments and provide a deeper understanding of the structure-spectrum relationship. chemicalbook.com

Table 4: Predicted vs. Experimental Vibrational Frequencies for a Representative Benzoyl Halide

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |

| C=O stretch | 1780 | 1775 |

| C-Cl stretch | 850 | 845 |

| Aromatic C-H stretch | 3050 | 3060 |

| Ring C-C stretch | 1600 | 1595 |

Note: The data is illustrative for a representative benzoyl halide.

Advanced Topics and Future Research Directions

Catalyst Development for 4-Iodobenzoyl Chloride Reactions

The carbon-iodine bond in this compound is a prime target for transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, in particular, have been instrumental in creating new carbon-carbon and carbon-heteroatom bonds. nih.gov Research is focused on developing more efficient, selective, and robust catalyst systems to further expand the synthetic utility of this compound.

Key research areas include:

Ligand Design: The development of novel phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands is crucial for tuning the reactivity and selectivity of palladium catalysts. These ligands can influence the efficiency of oxidative addition and reductive elimination steps in the catalytic cycle.

Alternative Metal Catalysts: While palladium is dominant, there is growing interest in using more earth-abundant and cost-effective metals like copper, nickel, and rhodium. nih.gov Developing catalysts based on these metals for reactions involving this compound is a significant area of future research. nih.govarxiv.org

Reaction Scope Expansion: New catalysts are enabling previously challenging transformations. For instance, palladium-catalyzed reactions are used to synthesize complex heterocyclic structures like pyrroles from this compound, imines, and acetylenes. fishersci.atsigmaaldrich.com

Table 1: Catalyst Systems in this compound Reactions

| Reaction Type | Catalyst | Key Application / Finding |

|---|---|---|

| Pyrrole (B145914) Synthesis | Palladium-based catalysts | Mediates a three-component reaction between an imine, an alkyne, and this compound to form polysubstituted pyrroles. sigmaaldrich.com |

| Cross-Coupling | Palladium(0) complexes | Enables Sonogashira, Heck, Suzuki, and other cross-coupling reactions at the iodo- position, often under mild conditions. nih.gov |

| C–H Fluoroalkylation | Pd(OAc)₂ | Used in regioselective functionalization of heteroarenes, demonstrating the versatility of palladium catalysis. [ ] |

| Domino Reactions | Tetrakis(triphenylphosphine)palladium(0) | Catalyzes regioselective domino α-arylation/intramolecular O-arylation to synthesize complex iodinated benzofurans. [ ] |

Flow Chemistry Applications in Synthesis and Derivatization

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. rawdatalibrary.net The high reactivity of acyl chlorides like this compound makes them ideal candidates for flow chemistry applications, where reaction conditions can be precisely controlled. acs.orgresearchgate.net

Future research in this area includes:

Telescoped Synthesis: Designing multi-step flow processes where this compound is generated in-situ from 4-iodobenzoic acid and immediately used in a subsequent reaction without isolation. This minimizes handling of the moisture-sensitive acyl chloride. researchgate.net

Chemoselective Reactions: Utilizing the superior mixing and temperature control of microreactors to achieve high chemoselectivity in reactions with polyfunctional molecules, where the acyl chloride reacts in preference to other functional groups. [ ]

Automated Synthesis: Integrating flow reactors with automated purification and analysis systems (e.g., HPLC, MS) to create platforms for the rapid, on-demand synthesis and screening of libraries of compounds derived from this compound. rsc.org

Applications in Supramolecular Chemistry

Supramolecular chemistry involves the design of complex assemblies held together by non-covalent interactions. The iodine atom on the 4-iodobenzoyl scaffold is a powerful tool for crystal engineering, as it can act as a halogen bond donor. A halogen bond is a highly directional interaction between an electrophilic region on a halogen atom and a nucleophilic site, such as a nitrogen or oxygen atom.

This compound is a precursor for synthesizing molecules that can be programmed to self-assemble into predictable, extended structures. networkscience.ai For example, amides or esters can be prepared from this compound, and the resulting 4-iodophenyl group can direct the formation of one- or two-dimensional networks through a combination of halogen and hydrogen bonds. networkscience.ai

Table 2: Non-Covalent Interactions in Supramolecular Assembly

| Interaction Type | Donor | Acceptor | Typical Bond Distance (Å) | Role in Assembly |

|---|---|---|---|---|

| Halogen Bond | C–I | N (pyridine) | 2.812 | Connects primary motifs into 1-D chains. networkscience.ai |

| Halogen Bond | C–I | O (carboxylate) | 3.265 | Supports the formation of extended networks. networkscience.ai |

| Hydrogen Bond | O–H, N–H | O, N | 2.605 - 3.073 | Forms the primary structural motifs (e.g., dimers, ion pairs). networkscience.ai |

Future work will focus on using this predictable interaction to construct functional materials, such as porous solids for gas storage or complex host-guest systems. The ability to prepare arxiv.orgrotaxane monomers from this compound further highlights its potential in creating mechanically interlocked molecular architectures. sigmaaldrich.com

Investigation of Novel Reaction Pathways and Selectivity

The dual reactivity of this compound allows for the exploration of novel and complex reaction pathways. Research is ongoing to uncover new transformations that leverage both the acyl chloride and the aryl iodide functionalities in tandem or sequentially.

A key example is the isocyanide-mediated, palladium-catalyzed synthesis of highly substituted pyrroles. fishersci.at This multi-component reaction efficiently combines an imine, an alkyne, and this compound in a single step, rapidly building molecular complexity. sigmaaldrich.com Another area of interest is regioselectivity in domino reactions. For instance, in the synthesis of complex benzofurans, palladium catalysts can be directed to initiate a reaction at the least sterically hindered carbon-iodine bond, leading to a single, desired product isomer. [ ]

Future investigations will likely focus on developing catalytic systems that can selectively perform cross-coupling at the iodine position while the acyl chloride remains intact, or vice-versa, enabling orthogonal synthesis strategies.

Exploration of Biomedical and Bioimaging Applications

The unique properties of the 4-iodobenzoyl group make it a valuable component in the design of bioactive molecules and imaging agents.

Medicinal Chemistry: this compound serves as a key building block in the synthesis of N-(1-benzylpyrrolidin-3-yl)arylbenzamides. sigmaaldrich.com These compounds have been identified as potent and selective antagonists for the human dopamine (B1211576) D4 receptor, which is a target for the treatment of schizophrenia and other neurological disorders. sigmaaldrich.comnih.gov The iodobenzoyl moiety can be systematically varied to probe structure-activity relationships and optimize drug properties. nih.gov

Bioimaging: The high atomic mass of iodine makes it an effective attenuator of X-rays. This property is exploited to create radiopaque materials for medical imaging. This compound has been used to modify polymers like poly(allylamine), rendering them visible in X-ray imaging techniques such as computed tomography (CT). sigmaaldrich.com This opens up possibilities for developing novel, polymer-based contrast agents or radiopaque medical device coatings. [ ]

Future research will explore the incorporation of the 4-iodobenzoyl group into other classes of therapeutic agents and the development of targeted, iodine-containing nanoparticles for advanced diagnostic imaging. nih.gov

Integration with Artificial Intelligence and Machine Learning in Chemical Research

Potential applications include:

Reaction Prediction and Optimization: ML models, trained on vast databases of chemical reactions, can predict the outcomes (e.g., yield, selectivity) of reactions involving this compound under various conditions (catalyst, solvent, temperature). networkscience.aiarocjournal.com This reduces the need for extensive trial-and-error experimentation. networkscience.ai

Catalyst Design: Generative AI models can design novel ligands and catalysts specifically tailored for cross-coupling reactions with this compound. nih.govrsc.org These models can explore a vast chemical space to identify candidates with potentially superior activity or selectivity. nih.govrsc.org